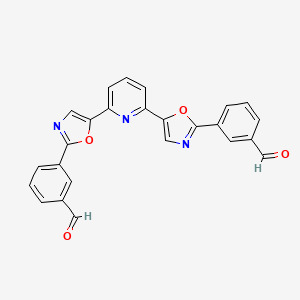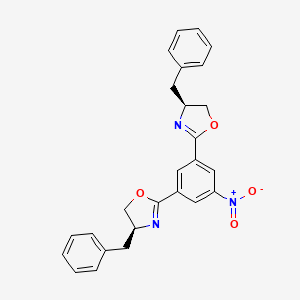![molecular formula C11H6Br2N2O B12882725 [(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-74-8](/img/structure/B12882725.png)
[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Br2N2O It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, and an acetonitrile group attached via an oxygen atom at position 8
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of quinoline derivatives followed by nucleophilic substitution reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 7.
Nucleophilic Substitution: The dibromoquinoline is then reacted with acetonitrile in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atoms in the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atoms and the nitrile group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide
Comparison:
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide: This compound has a hydrazide group instead of a nitrile group, which may alter its reactivity and biological activity.
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially affecting its chemical behavior and applications.
特性
CAS番号 |
88757-74-8 |
|---|---|
分子式 |
C11H6Br2N2O |
分子量 |
341.99 g/mol |
IUPAC名 |
2-(5,7-dibromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Br2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChIキー |
WNUHGCPTSRTWRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


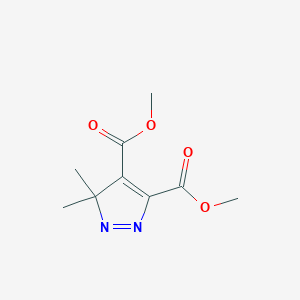
![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
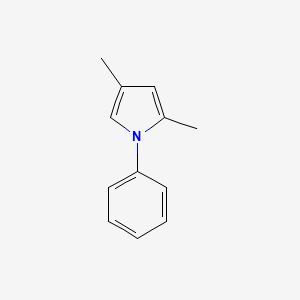
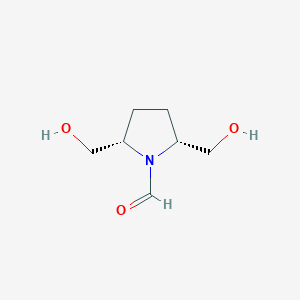

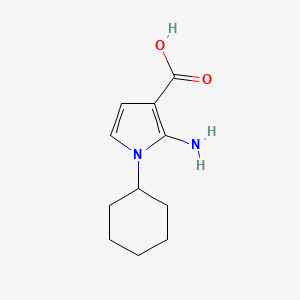
![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)
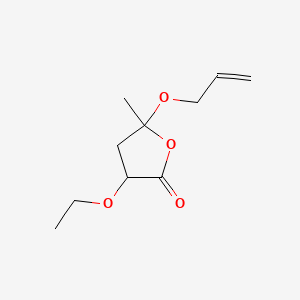
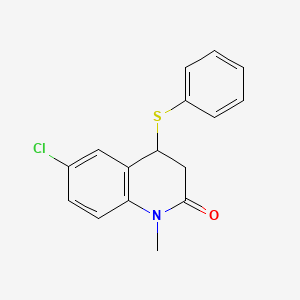
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
